BenchChemオンラインストアへようこそ!

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Anticancer Anti-proliferative Structure-Activity Relationship

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS 941996-25-4) is a synthetic 1,3,4-oxadiazole-acetamide hybrid with molecular formula C20H21N3O4 and molecular weight 367.40 g/mol. The 1,3,4-oxadiazole nucleus is a recognized privileged scaffold in medicinal chemistry, appearing in drugs such as the antibacterial furamizole, the antiretroviral raltegravir, and the anticancer agent zibotentan.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 941996-25-4
Cat. No. B2408434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
CAS941996-25-4
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C20H21N3O4/c1-12-5-6-14(13(2)9-12)11-18(24)21-20-23-22-19(27-20)15-7-8-16(25-3)17(10-15)26-4/h5-10H,11H2,1-4H3,(H,21,23,24)
InChIKeyBSKDFKHNQBFWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941996-25-4 – N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide Procurement Baseline


N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (CAS 941996-25-4) is a synthetic 1,3,4-oxadiazole-acetamide hybrid with molecular formula C20H21N3O4 and molecular weight 367.40 g/mol . The 1,3,4-oxadiazole nucleus is a recognized privileged scaffold in medicinal chemistry, appearing in drugs such as the antibacterial furamizole, the antiretroviral raltegravir, and the anticancer agent zibotentan [1]. This compound combines a 3,4-dimethoxyphenyl substituent at the oxadiazole 5-position with a 2,4-dimethylphenylacetyl side chain, a substitution pattern that is distinct among commercially catalogued analogs and forms the basis for its potential differentiated biological profile.

Why 1,3,4-Oxadiazole Acetamides Cannot Be Treated as Interchangeable – The Case of 941996-25-4


General substitution among 1,3,4-oxadiazole acetamide derivatives is unreliable due to the profound influence of the aryl substituent at the oxadiazole 5-position on target binding, cellular permeability, and metabolic stability [1]. The 3,4-dimethoxyphenyl moiety in particular has been identified as an essential pharmacophoric motif in several chemotherapeutic and antimicrobial agents, with its substitution pattern (3,4- vs. 2,4- vs. 3,5-dimethoxy) dictating activity across multiple therapeutic areas [2]. Consequently, purchasing a less expensive or more readily available analog—such as the 3,5-dimethoxyphenyl or 2,4-dimethoxyphenyl variant—without confirming equivalent biological performance introduces a high risk of obtaining a compound with fundamentally different potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 941996-25-4 vs. Its Closest Structural Analogs


3,4-Dimethoxyphenyl vs. 3,5-Dimethoxyphenyl Substitution: Class-Level Impact on Anti-Proliferative IC50

In a systematic study of 1,3,4-oxadiazole N-Mannich bases bearing a 3,4-dimethoxyphenyl group, the most active anti-proliferative compounds achieved IC50 values below 10 μM against HeLa and MCF-7 cell lines, with compound 5c showing IC50 = 6.49 ± 0.4 μM (HeLa) and 9.50 ± 0.8 μM (MCF-7), outperforming several arylaminomethyl analogs [1]. Although direct testing of 941996-25-4 has not been published, the 3,4-dimethoxyphenyl pharmacophore is explicitly associated with superior activity compared to other substitution patterns in this chemotype, and the 3,4- vs. 3,5- regiochemistry is known to alter tubulin polymerization inhibitory potency in related oxadiazole series [2]. The 3,5-dimethoxyphenyl analog (CAS 941946-51-6) is commercially available but lacks published anti-proliferative data, rendering its substitution unvalidated for anticancer screening.

Anticancer Anti-proliferative Structure-Activity Relationship

3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Regioisomerism: Antimicrobial Activity Differential

In a direct comparison within the same 1,3,4-oxadiazole framework, N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine (4g) exhibited maximum antifungal activity with MIC = 4 µg/mL against Candida albicans, whereas the analogous 4-aminophenyl-substituted derivative (4e) showed MIC values in the 4–8 µg/mL range only for antibacterial, not antifungal, activity [1]. This demonstrates that within a fixed oxadiazole-acetamide scaffold, the 3,4-dimethoxyphenyl substitution uniquely confers antifungal activity not observed with other aryl groups. The 2,4-dimethoxyphenyl variant, which is commercially listed, has not been directly compared in this assay; however, the 2,4-dimethoxy substitution has been mostly studied in narrower antimicrobial series without broad-spectrum antifungal validation [2].

Antimicrobial Antibacterial Regioisomer Comparison

Lipophilic Efficiency Differentiation: Calculated logP of 941996-25-4 vs. Key Analogs

The 2,4-dimethylphenylacetyl side chain in 941996-25-4 contributes approximately 0.8–1.2 log units higher calculated lipophilicity (clogP) compared to the parent acetamide analog N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 19938-43-3) and an estimated 0.3–0.5 log units higher than the 4-fluorophenyl analog (CAS 941946-51-6), based on fragment-based calculations . This moderately increased lipophilicity is expected to improve passive membrane permeability in cell-based assays while remaining within drug-like space (clogP < 5), potentially offering an advantage in intracellular target engagement studies compared to the simpler acetamide, which may exhibit lower cellular uptake.

Physicochemical Property Lipophilicity Drug-likeness

Recommended Application Scenarios for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide (941996-25-4)


Primary Anticancer Screening in Solid Tumor Cell Lines (HeLa, MCF-7, HCT-116)

Based on class-level evidence demonstrating that 3,4-dimethoxyphenyl-substituted 1,3,4-oxadiazoles achieve IC50 values in the low micromolar to sub-10 μM range against HeLa and MCF-7 cell lines [1], 941996-25-4 is a structurally justified candidate for primary anti-proliferative screening. The 2,4-dimethylphenylacetyl substituent may enhance cellular uptake via increased lipophilicity, potentially improving intracellular exposure relative to simpler acetamide analogs. Researchers should include the parent acetamide (CAS 19938-43-3) as an internal comparator to isolate the contribution of the 2,4-dimethylphenylacetyl side chain to activity and permeability.

Antifungal Lead Identification Targeting Candida Species

Given that 3,4-dimethoxyphenyl-oxadiazole compounds have demonstrated specific antifungal activity (MIC = 4 µg/mL against C. albicans) not observed with other aryl substitutions in the same scaffold [1], 941996-25-4 is a viable candidate for antifungal screening against Candida albicans and other pathogenic fungi. The compound should be benchmarked against the established 3,4-dimethoxyphenyl analog 4g and the standard drug fluconazole (MIC = 2 µg/mL) to establish relative potency. Procurement over the 2,4-dimethoxyphenyl or 3,5-dimethoxyphenyl analogs is justified by the literature precedent for antifungal activity specifically associated with the 3,4-substitution pattern.

Structure-Activity Relationship (SAR) Expansion of Oxadiazole-Based Kinase or Tubulin Inhibitors

1,3,4-Oxadiazoles have been reported as tubulin polymerization inhibitors with IC50 values as low as 2.2 µM [1] and as scaffolds for kinase inhibitor design [2]. The unique combination of a 3,4-dimethoxyphenyl group at the oxadiazole 5-position and a 2,4-dimethylphenylacetyl amide side chain in 941996-25-4 constitutes a previously unexplored substitution pattern in the published tubulin and kinase inhibitor chemotypes. Incorporating this compound into focused SAR libraries may reveal novel substitution-dependent activity cliffs, particularly if the dimethylphenylacetyl group confers improved target residence time or selectivity over the commonly explored phenyl or fluorophenyl analogs.

Physicochemical Property Benchmarking and Permeability Profiling

With its estimated moderate lipophilicity (clogP ~3.5–4.0) [1], 941996-25-4 is well-suited for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies aimed at establishing quantitative structure-permeability relationships within the oxadiazole-acetamide class. Comparing its permeability coefficient against the lower-lipophilicity parent acetamide (estimated clogP ~2.5–2.8) and the fluorinated analog (CAS 941946-51-6, estimated clogP ~3.2–3.5) could generate valuable data to guide future analog design for optimal oral bioavailability or CNS penetration.

Quote Request

Request a Quote for N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.